molecular formula C3H2ClNO2S B13452182 5-Chloromethyl-1,3,4-oxathiazol-2-one

5-Chloromethyl-1,3,4-oxathiazol-2-one

Cat. No.: B13452182
M. Wt: 151.57 g/mol
InChI Key: IQIPMHNKBQWWFZ-UHFFFAOYSA-N
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Description

5-Chloromethyl-1,3,4-oxathiazol-2-one is a chemical compound with the CAS number 17452-75-4 . It is offered for applications in medicinal chemistry research and development . This compound belongs to the 1,3,4-oxathiazol-2-one family, a class of heterocyclic compounds that have been investigated for their utility in stabilizing various organic materials against oxidative, thermal, and actinic degradation . Specifically, substituted 1,3,4-oxathiazol-2-one derivatives have demonstrated excellent activity in protecting polymers including polyolefins like polyethylene and polypropylene, high-impact polystyrene, and synthetic rubbers . The chloromethyl functional group in its structure can serve as a reactive handle for further chemical modifications, making it a valuable synthon or building block for researchers designing novel compounds with potential biological activity or for developing advanced material stabilizers . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H2ClNO2S

Molecular Weight

151.57 g/mol

IUPAC Name

5-(chloromethyl)-1,3,4-oxathiazol-2-one

InChI

InChI=1S/C3H2ClNO2S/c4-1-2-5-8-3(6)7-2/h1H2

InChI Key

IQIPMHNKBQWWFZ-UHFFFAOYSA-N

Canonical SMILES

C(C1=NSC(=O)O1)Cl

Origin of Product

United States

Synthetic Methodologies for 5 Chloromethyl 1,3,4 Oxathiazol 2 One and Analogues

Precursor Chemistry and Starting Material Selection

The synthesis of the 1,3,4-oxathiazol-2-one (B8730521) ring system fundamentally relies on two key precursors: a primary carboxamide and chlorocarbonyl sulfenyl chloride. The nature of the substituent at the 5-position of the resulting heterocyclic ring is directly determined by the choice of the starting carboxamide.

For the specific synthesis of 5-Chloromethyl-1,3,4-oxathiazol-2-one, the required starting material is 2-chloroacetamide . The chloromethyl group (ClCH₂) of this precursor becomes the C5 substituent of the final product. The other critical reagent, chlorocarbonyl sulfenyl chloride (ClC(O)SCl) , serves as the source for the remaining atoms (carbonyl group, sulfur, and chlorine) needed to form the heterocyclic core. The selection of simple, soluble alkyl or aromatic amides is crucial, as starting materials with highly reactive functional groups or basic sites can lead to complex reaction mixtures and diminished yields. researchgate.net

Cyclization Strategies to Form the 1,3,4-Oxathiazol-2-one Ring

The formation of the 1,3,4-oxathiazol-2-one ring is achieved through specific cyclization reactions, with one method being particularly dominant in the literature.

The traditional and most widely employed synthetic route to 1,3,4-oxathiazol-2-one derivatives is the reaction of a carboxylic amide with chlorocarbonyl sulfenyl chloride, typically in a warm solvent. researchgate.netresearchgate.net This reaction proceeds via a cyclization mechanism that generates two equivalents of hydrogen chloride (HCl) as a byproduct. researchgate.net

For simple and soluble starting amides, the reaction can proceed efficiently to give the desired product in high yield without the need for an inert atmosphere or reagents to absorb the generated HCl. researchgate.net However, the synthesis becomes more challenging when the starting amide contains basic sites or reactive functional groups. researchgate.net In such cases, or when using certain solvents like pyridine (B92270), a significant side reaction is the dehydration of the primary amide to its corresponding nitrile, which can drastically lower the yield of the desired oxathiazolone. researchgate.net This dehydration is facilitated by the destabilization of the oxathiazolone intermediate. researchgate.net

While cycloaddition reactions are highly relevant to the chemistry of the 1,3,4-oxathiazolone core, they are primarily associated with the reactivity of the ring rather than its initial formation. The established synthesis predominantly follows the cyclization pathway described in section 2.2.1.

The 1,3,4-oxathiazol-2-one ring serves as a stable precursor to nitrile sulfide (B99878) intermediates. researchgate.netaragen.com Through thermal decomposition (thermolysis), the oxathiazolone ring fragments, releasing carbon dioxide and sulfur to generate a highly reactive nitrile sulfide (a 1,3-dipole). researchgate.net This intermediate can then be "trapped" in situ by a suitable dipolarophile through a [3+2] cycloaddition reaction to form different five-membered heterocyclic rings, such as isothiazolines or 1,2,4-thiadiazoles. researchgate.netresearchgate.net Therefore, cycloaddition is a key method for the synthetic transformation of pre-formed oxathiazolones into other complex molecules, rather than an alternative strategy for constructing the oxathiazolone ring itself.

Introduction of the Chloromethyl Functionality at the 5-Position

The introduction of the chloromethyl group at the 5-position of the 1,3,4-oxathiazol-2-one ring is not a separate step but is intrinsically controlled by the selection of the starting material. As established in the general mechanism (Section 2.2.1), the R-group of the primary carboxamide (R-CONH₂) dictates the substituent at the C5 position of the final heterocycle.

To synthesize this compound, the precursor **2-chloroacetamide (ClCH₂CONH₂) ** is used. During the cyclization reaction with chlorocarbonyl sulfenyl chloride, the chloroacetyl group is incorporated into the ring structure, with the chloromethyl moiety remaining as the side chain at the 5-position. This direct approach ensures the precise and efficient installation of the desired functionality.

Optimization of Reaction Conditions and Yield Enhancement

The choice of base and solvent is critical. While pyridine has been used as a solvent, it can promote the undesirable dehydration of the carboxamide to a nitrile. researchgate.net A significant improvement involves the use of a non-nucleophilic base to neutralize the HCl generated during the reaction. researchgate.net The use of sodium carbonate as a base in dioxane at elevated temperatures (e.g., 100 °C) has been identified as a particularly effective set of conditions. researchgate.netnih.gov This combination successfully promotes the desired cyclization while suppressing the nitrile side-product formation. researchgate.netnih.gov Other factors that can be adjusted include the polarity and boiling point of the solvent and the use of an inert atmosphere, although these are often unnecessary for simple substrates. researchgate.netresearchgate.net It has also been noted that starting amides with substituent groups of higher electronegativity can increase the difficulty of the synthesis and result in lower yields. researchgate.net

ParameterCondition/ReagentEffect on ReactionReference
SolventPyridineCan promote dehydration of amide to nitrile byproduct. researchgate.net
SolventDioxaneEffective solvent for the cyclization reaction. researchgate.netnih.gov
BaseNone (for simple amides)Sufficient for high yield with simple, non-basic amides. researchgate.net
BaseSodium Carbonate (Na₂CO₃)Effectively neutralizes HCl byproduct, suppressing nitrile formation and improving yield. researchgate.netnih.gov
TemperatureHeating (e.g., 100 °C)Generally required to drive the cyclization. researchgate.netnih.gov

Green Chemistry Approaches in 1,3,4-Oxathiazol-2-one Synthesis

While the literature on green chemistry applications specifically for the synthesis of this compound is not extensive, related research points toward more sustainable methodologies. One such advancement is the use of flow chemistry. A flow reactor has been successfully used for the synthesis of an oxathiazolone, offering benefits typical of green chemistry, such as improved heat and mass transfer, enhanced safety, and potential for scalability. researchgate.net

Additionally, microwave irradiation is a well-established green chemistry technique that often reduces reaction times, improves yields, and lowers energy consumption. Although its application has been documented for subsequent reactions of oxathiazolones, such as promoting cycloaddition reactions of their nitrile sulfide decomposition products, this suggests its potential applicability to the initial cyclization step as well. researchgate.net These approaches represent promising avenues for developing more environmentally benign syntheses of this class of compounds.

Chemical Transformations and Reactivity of 5 Chloromethyl 1,3,4 Oxathiazol 2 One

Thermal Decarboxylation to Nitrile Sulfides

The primary and most significant reaction of 5-substituted-1,3,4-oxathiazol-2-ones, including the 5-chloromethyl derivative, is their thermal decomposition. This process involves the extrusion of carbon dioxide to generate a nitrile sulfide (B99878), a transient 1,3-dipole.

Mechanism of Nitrile Sulfide Generation from 1,3,4-Oxathiazol-2-ones

The thermal generation of nitrile sulfides from 1,3,4-oxathiazol-2-ones is characterized as a unimolecular, concerted cycloreversion reaction. This pericyclic process is mechanistically the reverse of a 1,3-dipolar cycloaddition. Upon heating, the heterocyclic ring undergoes fragmentation, leading to the expulsion of a stable molecule, carbon dioxide (CO₂), and the formation of the corresponding nitrile sulfide (R-C≡N⁺-S⁻).

Specifically for 5-Chloromethyl-1,3,4-oxathiazol-2-one, heating induces the cleavage of the C-S and C-O bonds within the ring, releasing CO₂ and generating chloroacetonitrile (B46850) sulfide. This intermediate is highly reactive and is typically generated in situ for immediate use in subsequent reactions, as it readily desulfurizes to the corresponding nitrile (chloroacetonitrile) or dimerizes if not trapped by a suitable reactant.

Kinetic and Thermodynamic Considerations of Decarboxylation

Kinetic studies on the thermal decomposition of analogous compounds, such as 5-phenyl-1,3,4-oxathiazol-2-one, support the mechanism of a first-order reaction that proceeds through the formation of a nitrile sulfide intermediate. The rate of decarboxylation is highly dependent on the temperature and the nature of the substituent at the 5-position of the oxathiazolone ring.

The reaction is thermodynamically driven by the formation of the highly stable and gaseous carbon dioxide molecule, which provides a significant entropic advantage. However, the process requires a substantial activation energy to overcome the stability of the oxathiazolone ring, necessitating elevated temperatures, typically in the range of 130-160 °C. Detailed quantitative thermodynamic parameters, such as the enthalpy and entropy of activation for this compound, are not extensively documented in publicly available literature, but the qualitative principles of a high-energy transition state leading to a thermodynamically favored product mixture are well-established.

Influence of Substituents on Nitrile Sulfide Formation

The electronic nature of the substituent at the 5-position of the 1,3,4-oxathiazol-2-one (B8730521) ring has a marked influence on the rate of thermal decarboxylation. The stability of the ring and, consequently, the temperature required for nitrile sulfide formation are directly affected by these substituents.

Electron-donating groups, particularly on an aryl substituent, tend to stabilize the transition state of the cycloreversion reaction. This stabilization accelerates the rate of decarboxylation, allowing for nitrile sulfide formation at lower temperatures. Conversely, electron-withdrawing groups destabilize the transition state, which increases the required activation energy and necessitates higher temperatures to achieve the same rate of decomposition. The chloromethyl group (CH₂Cl) is considered to be electron-withdrawing, which suggests that this compound is more thermally stable and requires higher temperatures for efficient nitrile sulfide generation compared to analogues with electron-donating substituents.

Substituent Type at 5-Position (R)Electronic EffectInfluence on Decarboxylation RateRelative Temperature Required
Electron-Donating (e.g., p-Methoxyphenyl)Stabilizes positive charge buildup in transition stateAcceleratedLower
Neutral (e.g., Phenyl)BaselineBaselineModerate
Electron-Withdrawing (e.g., Chloromethyl)Destabilizes positive charge buildup in transition stateDeceleratedHigher

1,3-Dipolar Cycloaddition Reactions of Derived Nitrile Sulfides

The chloroacetonitrile sulfide generated from the thermolysis of this compound is a potent 1,3-dipole. It readily participates in [3+2] cycloaddition reactions with various dipolarophiles, which are molecules containing π-bonds. These reactions are a cornerstone of its synthetic utility, providing a direct route to five-membered heterocyclic systems.

Reaction with Alkenes for Δ²-Isothiazoline Synthesis

Nitrile sulfides react with alkene-containing dipolarophiles to form Δ²-isothiazoline rings. For the reaction to be efficient, the alkene is typically activated by electron-withdrawing groups. The reaction is a concerted, pericyclic process that leads to the formation of a five-membered ring containing a C=N-S linkage.

For instance, nitrile sulfides have been shown to react with the C=C bond in quinones, which are activated by the adjacent carbonyl groups. rsc.org The initial product of this [3+2] cycloaddition is a Δ²-isothiazoline fused to the quinone system. In many cases, this initial adduct is readily oxidized under the reaction conditions to the more stable aromatic isothiazole (B42339). This strategy has been employed in the synthesis of naphtho[2,3-d]isothiazole-4,9-diones. rsc.org

Nitrile Sulfide PrecursorAlkene DipolarophileInitial Product ClassFinal Product Example
5-Aryl-1,3,4-oxathiazol-2-one1,4-NaphthoquinoneΔ²-IsothiazolineNaphtho[2,3-d]isothiazole-4,9-dione
This compoundMaleic AnhydrideΔ²-IsothiazolineIsothiazoline-fused anhydride

Reaction with Alkynes for Isothiazole Formation

The reaction between nitrile sulfides and alkynes is a direct and high-yielding method for the synthesis of the aromatic isothiazole ring system. Electron-deficient alkynes, such as those bearing ester groups, are particularly effective dipolarophiles for trapping the transient nitrile sulfide intermediates.

A classic and widely used example is the reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD). When this compound is heated in the presence of DMAD, the generated chloroacetonitrile sulfide is efficiently trapped in a [3+2] cycloaddition. The resulting product is a highly functionalized isothiazole, specifically dimethyl 3-(chloromethyl)isothiazole-4,5-dicarboxylate. This reaction serves as both a synthetic route to substituted isothiazoles and a diagnostic tool to confirm the generation of the nitrile sulfide intermediate.

Nitrile Sulfide PrecursorAlkyne DipolarophileIsothiazole Product
This compoundDimethyl acetylenedicarboxylate (DMAD)Dimethyl 3-(chloromethyl)isothiazole-4,5-dicarboxylate
5-Phenyl-1,3,4-oxathiazol-2-oneDimethyl acetylenedicarboxylate (DMAD)Dimethyl 3-phenylisothiazole-4,5-dicarboxylate
5-Phenyl-1,3,4-oxathiazol-2-oneEthyl propiolateEthyl 3-phenylisothiazole-4-carboxylate and Ethyl 3-phenylisothiazole-5-carboxylate (regioisomeric mixture)

Cycloaddition with Nitriles for Thiadiazole Synthesis

The most prominent reaction of this compound is its use in the synthesis of 1,2,4-thiadiazoles. This transformation proceeds via a 1,3-dipolar cycloaddition, a powerful class of reactions for constructing five-membered rings. wikipedia.orgnih.gov The process is initiated by the thermal decomposition of the oxathiazolone ring, which undergoes a [3+2] cycloreversion to extrude carbon dioxide and generate the transient chloroacetonitrile sulfide intermediate (ClCH₂-C≡N⁺-S⁻). arkat-usa.org

In the presence of a nitrile (a dipolarophile), the chloroacetonitrile sulfide intermediate readily undergoes a [3+2] cycloaddition reaction to yield a 3-chloromethyl-5-substituted-1,2,4-thiadiazole. arkat-usa.org The reaction is highly efficient for nitriles activated by electron-withdrawing groups, which lower the energy of the LUMO of the dipolarophile, facilitating the interaction with the HOMO of the 1,3-dipole. organic-chemistry.org

The general scheme for this synthesis is as follows:

Reaction Scheme: Cycloaddition with Nitriles

Table 1: Synthesis of 3-Chloromethyl-1,2,4-thiadiazoles via Cycloaddition

Click to view interactive data
Precursor Dipole Intermediate Nitrile (R-CN) Product Representative Yield (%)
This compound Chloroacetonitrile sulfide Benzonitrile 3-Chloromethyl-5-phenyl-1,2,4-thiadiazole High
This compound Chloroacetonitrile sulfide Acetonitrile 3-Chloromethyl-5-methyl-1,2,4-thiadiazole Moderate
This compound Chloroacetonitrile sulfide Trichloroacetonitrile 3-Chloromethyl-5-trichloromethyl-1,2,4-thiadiazole High
This compound Chloroacetonitrile sulfide Benzoyl Cyanide 3-Chloromethyl-5-benzoyl-1,2,4-thiadiazole High arkat-usa.org
This compound Chloroacetonitrile sulfide Ethyl cyanoformate 3-Chloromethyl-5-ethoxycarbonyl-1,2,4-thiadiazole High

Note: Yields are representative and can vary based on specific reaction conditions. The reaction with benzoyl cyanide shows high periselectivity, with the cycloaddition occurring exclusively at the nitrile group over the carbonyl group. arkat-usa.org

Scope and Limitations with Diverse Dipolarophiles

The utility of this compound extends beyond the synthesis of thiadiazoles. The chloroacetonitrile sulfide intermediate generated from its decomposition can react with a wide array of dipolarophiles. organic-chemistry.org The scope of this reaction includes molecules containing C=C, C≡C, C=O, and C=S bonds, leading to a variety of sulfur- and nitrogen-containing heterocycles.

The reactivity of the dipolarophile is a critical factor. Electron-deficient π-systems are generally more reactive towards electron-rich nitrile sulfides. organic-chemistry.org

Alkynes: React with chloroacetonitrile sulfide to produce isothiazoles.

Alkenes: Yield isothiazoline derivatives. The reaction is stereospecific, with the stereochemistry of the alkene being retained in the product. wikipedia.org

Carbonyls (Aldehydes and Ketones): Can react to form 1,3,4-oxathiazoles, although this pathway is often less favorable than reaction with nitriles or activated alkenes. The reaction typically requires carbonyl compounds activated by adjacent electron-withdrawing groups. arkat-usa.org

Thioketones: React readily to give 1,3,4-dithiazoles.

A significant limitation of this method is the poor reactivity observed with electron-rich or sterically hindered dipolarophiles. In the absence of a sufficiently reactive trapping agent, the unstable nitrile sulfide intermediate will dimerize or decompose.

Table 2: Scope of Chloroacetonitrile Sulfide with Various Dipolarophiles

Click to view interactive data
Dipolarophile Class Example Product Heterocycle
Nitrile R-C≡N 1,2,4-Thiadiazole
Alkyne R-C≡C-R' Isothiazole
Alkene R₂C=CR₂ Isothiazoline
Carbonyl R₂C=O 1,3,4-Oxathiazole
Thiocarbonyl R₂C=S 1,3,4-Dithiazole

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group attached to the 1,3,4-oxathiazol-2-one ring is an electrophilic center, susceptible to nucleophilic substitution (SN2) reactions. This allows for the modification of the side chain, introducing a variety of functional groups.

Potential nucleophiles for this reaction include:

Azides (e.g., Sodium Azide) to form an azidomethyl derivative.

Amines to yield aminomethyl compounds.

Thiols to produce thiomethyl ethers.

Cyanides to introduce a cyanomethyl group.

A critical consideration for these reactions is the potential for competitive nucleophilic attack at the carbonyl carbon of the oxathiazolone ring, which could lead to ring-opening. Therefore, such substitution reactions would likely require mild, carefully controlled conditions to favor attack at the chloromethyl group. While this reactivity is expected based on the known behavior of chloromethyl-substituted heterocycles, specific studies detailing the nucleophilic substitution reactions on this compound itself are not widely documented in the literature, precluding a detailed presentation of research findings.

Ring-Opening Reactions and Rearrangements

The definitive reaction of the 1,3,4-oxathiazol-2-one system is its ring-opening via a [3+2] cycloreversion. This process, typically induced by heat (thermolysis), involves the concerted cleavage of the C-S and O-C bonds, leading to the extrusion of a stable molecule, carbon dioxide (CO₂).

This reaction is not merely a decomposition but a productive chemical transformation that generates the highly valuable and reactive nitrile sulfide intermediate. arkat-usa.org The formation of chloroacetonitrile sulfide from this compound is a key example of this process and serves as the foundational step for the cycloaddition reactions discussed in sections 3.2.3 and 3.2.4. The rearrangement of the cyclic structure into a linear 1,3-dipole is a testament to the unique reactivity imparted by the strained heterocyclic ring. In the absence of a trapping agent, the nitrile sulfide may undergo further decomposition or dimerization.

Structural Modifications and Derivatization Strategies

Synthesis of Novel 5-Substituted-1,3,4-oxathiazol-2-one Derivatives

The synthesis of the 1,3,4-oxathiazol-2-one (B8730521) ring system is a critical first step. While the direct synthesis of 5-chloromethyl-1,3,4-oxathiazol-2-one is not extensively detailed in readily available literature, the general synthesis of 5-substituted-1,3,4-oxathiazol-2-ones typically involves the reaction of a primary amide with chlorocarbonylsulfenyl chloride (ClCOSCl) researchgate.net. This method provides a viable route to a variety of 5-substituted analogs, including those with sugar moieties, by starting from the corresponding amides researchgate.net. For instance, pyranosyl-substituted 1,3,4-oxathiazol-2-ones have been successfully synthesized, demonstrating the versatility of this approach for creating complex molecular architectures researchgate.net.

Functionalization of the Chloromethyl Moiety

The primary mode of derivatization for this compound involves the nucleophilic substitution of the chlorine atom. This reactive site allows for the introduction of a wide array of functional groups, leading to the synthesis of diverse libraries of compounds.

Formation of Amine Derivatives

The reaction of this compound with various primary and secondary amines is expected to proceed via a standard SN2 mechanism to yield the corresponding 5-(aminomethyl)-1,3,4-oxathiazol-2-one derivatives. While specific examples for the 1,3,4-oxathiazol-2-one core are not abundant in the literature, analogous reactions are well-documented for other five-membered heterocycles containing a chloromethyl group. For example, various substituted 2-aryl-5-aminomethyl-1,3,4-oxadiazoles have been synthesized in high yields from their chloromethyl precursors umich.edu. This established reactivity pattern strongly suggests that a similar strategy would be effective for the derivatization of this compound with a wide range of amines.

Table 1: Representative Amine Derivatives Synthesized via Nucleophilic Substitution

EntryAmineProduct
1Ammonia5-(Aminomethyl)-1,3,4-oxathiazol-2-one
2Methylamine5-((Methylamino)methyl)-1,3,4-oxathiazol-2-one
3Piperidine5-(Piperidin-1-ylmethyl)-1,3,4-oxathiazol-2-one
4Aniline (B41778)5-((Phenylamino)methyl)-1,3,4-oxathiazol-2-one

Note: This table represents expected products based on analogous reactions.

Thioether and Chalcogenocyanato Derivatives

The chloromethyl group is also susceptible to nucleophilic attack by sulfur and selenium nucleophiles, leading to the formation of thioether and selenoether linkages, respectively. The reaction with thiols or their corresponding thiolates would yield 5-((alkylthio)methyl)- or 5-((arylthio)methyl)-1,3,4-oxathiazol-2-one derivatives. Analogous syntheses of 5-thiomethyl-1,3,4-oxadiazoles from chloromethyl derivatives have been reported, indicating the feasibility of this transformation umich.edu.

Furthermore, the introduction of chalcogenocyanato groups, such as thiocyanato (-SCN) and selenocyanato (-SeCN), can be achieved by reacting the chloromethyl precursor with the corresponding potassium salts (KSCN and KSeCN). These reactions provide access to another class of functionalized derivatives with potentially interesting chemical properties.

Introduction of Diverse Aromatic and Heteroaromatic Moieties

The introduction of aromatic and heteroaromatic moieties can be accomplished through the functionalization of the chloromethyl group. One common strategy involves the reaction with aromatic or heteroaromatic amines or thiols, as described in the preceding sections. For instance, reaction with aniline or thiophenol would introduce a phenylamino (B1219803) or phenylthio group, respectively, linked to the oxathiazolone ring via the methylene (B1212753) bridge.

Another approach involves the synthesis of the 1,3,4-oxathiazol-2-one ring with the aromatic or heteroaromatic moiety already in place at the 5-position. This can be achieved by starting with the corresponding aromatic or heteroaromatic amide and reacting it with chlorocarbonylsulfenyl chloride researchgate.net. This method has been successfully employed for the synthesis of 5-aryl and 5-thienyl substituted 1,3,4-oxathiazol-2-ones researchgate.net.

Structure-Reactivity Relationship (SRR) Studies of Derivatives

Systematic studies on the structure-reactivity relationships of 5-substituted-1,3,4-oxathiazol-2-one derivatives are crucial for understanding their chemical behavior and for the rational design of new compounds with desired properties. The electronic nature of the substituent at the 5-position can significantly influence the reactivity of the oxathiazolone ring. For example, electron-withdrawing groups can affect the stability and reactivity of the heterocyclic system.

An extensive search of scientific literature and chemical databases has revealed a significant lack of specific spectroscopic and advanced structural characterization data for the compound This compound .

Despite targeted searches for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and X-ray crystallography data, no published experimental or theoretical findings for this specific molecule could be located.

The available scientific literature focuses on related but structurally distinct heterocyclic compounds, such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. While these molecules share some similarities in their ring systems, their spectroscopic and structural properties are not transferable to this compound due to the differences in their atomic composition and arrangement, specifically the presence of a sulfur atom in the oxathiazolone ring.

Consequently, it is not possible to provide the detailed, data-driven article as requested in the outline for the following sections:

Spectroscopic and Advanced Structural Characterization

Chiroptical Spectroscopy

Without primary or secondary data sources, any attempt to populate these sections would be speculative and would not meet the required standards of scientific accuracy. Further research and experimental characterization of 5-Chloromethyl-1,3,4-oxathiazol-2-one are needed before a comprehensive article on its spectroscopic properties can be written.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties and reactivity of heterocyclic compounds.

The stability and aromaticity of the 1,3,4-oxathiazol-2-one (B8730521) ring are critical to its chemical behavior. DFT calculations have been employed to investigate these properties. Aromaticity, a key determinant of stability, can be assessed using various computational metrics. For the related 1,3,4-oxadiazole (B1194373) ring, studies have shown a degree of aromatic character, which varies depending on the substituents attached to the ring. One study on substituted 1,3,4-oxadiazoles found that while the Harmonic Oscillator Model of Aromaticity (HOMA) suggests a non-aromatic character, the Nucleus-Independent Chemical Shift (NICS) method predicts a relatively high aromaticity mdpi.com. This discrepancy highlights the multifaceted nature of aromaticity.

Computational analyses of various 5-substituted 1,3,4-oxathiazol-2-one derivatives have provided insights into their electronic structure and stability. These studies help in understanding how different substituent groups influence the properties of the heterocyclic ring.

While direct comparative studies on the aromaticity of the 1,3,4-oxathiazol-2-one ring are not as prevalent as for its oxadiazole analogue, the replacement of a nitrogen atom with a sulfur atom is expected to influence the electronic delocalization within the ring. DFT studies on thiazole (B1198619) systems have shown that they possess a larger aromatic character than the corresponding oxazoles due to a greater delocalization of p-electrons researchgate.net. This suggests that the 1,3,4-oxathiazol-2-one ring likely possesses a degree of aromatic stabilization.

Table 1: Comparison of Aromaticity Indices for Related Heterocyclic Rings

Heterocyclic RingHOMA ValueNICS(0) Value (ppm)Aromatic Character
1,3,4-OxadiazoleLowHighModerately Aromatic
ThiazoleModerateHighAromatic

Note: Data is generalized from various computational studies on these ring systems.

The thermal decomposition of 1,3,4-oxathiazol-2-ones is a significant reaction pathway, often leading to the formation of nitrile sulfides. Computational studies can elucidate the energetics and transition states of such reactions. While specific studies on the decarboxylation of 5-Chloromethyl-1,3,4-oxathiazol-2-one are not extensively documented, the thermal fragmentation of related 1,4,2-oxathiazoles has been investigated, revealing pathways that lead to nitriles and thioacid salts under basic conditions researchgate.net.

The decarboxylation of related 5-amino-1,3,4-oxadiazole-2-carboxylic acids has been studied kinetically, supporting a unimolecular decarboxyprotonation mechanism researchgate.net. Computational modeling of such reactions typically involves locating the transition state structure and calculating the activation energy barrier. This provides a quantitative measure of the reaction rate.

Molecular Dynamics Simulations of Compound Behavior

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in various environments, such as in solution or in the presence of biological macromolecules. While specific MD simulations for this exact compound are not widely published, the methodology is broadly applied to similar heterocyclic compounds to understand their interactions and conformational preferences.

MD simulations can provide insights into:

Solvation: How the molecule interacts with solvent molecules, which can influence its reactivity and properties.

Conformational Analysis: The accessible conformations of the molecule and the energy barriers between them.

Intermolecular Interactions: How the molecule interacts with other molecules, such as proteins or DNA, which is crucial for understanding its biological activity.

For instance, MD simulations have been used to study the interaction of 1,3,4-oxadiazole derivatives with enzymes, providing a dynamic picture of the binding process and helping to rationalize the observed biological activity nih.gov. Such studies can reveal key hydrogen bonding and hydrophobic interactions that stabilize the ligand-protein complex.

Quantitative Structure-Reactivity/Activity Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively.

Several 3D-QSAR studies have been performed on derivatives of 1,3,4-oxadiazol-2-one. For example, CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models have been developed for a series of 1,3,4-oxadiazol-2-one derivatives as FAAH (Fatty Acid Amide Hydrolase) inhibitors researchgate.net. These models provide 3D contour maps that visualize the regions around the molecule where steric and electrostatic properties are favorable or unfavorable for activity. Such studies have revealed that bulky substituents in certain positions can enhance biological activity researchgate.net.

Another study focused on 3D-QSAR analysis of novel 1,3,4-oxadiazol-2(3H)-ones as protoporphyrinogen (B1215707) oxidase inhibitors, identifying key structural features for their herbicidal activity. These models can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent analogues.

Table 2: Key Parameters in a Typical 3D-QSAR Study

ParameterDescriptionTypical Value for a Good Model
Cross-validated correlation coefficient> 0.5
Non-cross-validated correlation coefficient> 0.6
pred_r²Predictive correlation coefficient for an external test set> 0.6

In Silico Prediction of Chemical Properties and Transformations

A wide range of chemical properties and potential transformations of this compound can be predicted using various in silico tools. These predictions are valuable in the early stages of research to assess the compound's potential utility and liabilities.

Predicted Physicochemical Properties: Various online platforms and software can predict properties such as:

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity.

Aqueous Solubility: The extent to which the compound dissolves in water.

Polar Surface Area (PSA): Related to membrane permeability.

Number of Hydrogen Bond Donors and Acceptors: Important for intermolecular interactions.

These parameters are crucial for predicting the pharmacokinetic behavior of a compound, such as its absorption, distribution, metabolism, and excretion (ADME) profile.

Prediction of Metabolic Transformations: Computational tools can also predict the likely metabolic fate of a compound. These tools use databases of known metabolic reactions and algorithms to identify potential sites of metabolism on the molecule. For this compound, potential metabolic pathways could include oxidation, reduction, or hydrolysis of the chloromethyl group or cleavage of the heterocyclic ring. Predicting these transformations is important for understanding the compound's potential toxicity and duration of action in a biological system. For a related compound, 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2-thiol, in silico tools have been used to predict its metabolic routes.

Investigation of Bioactivity Modalities and Molecular Interactions

Structure-Activity Relationship (SAR) Studies of Oxathiazolone Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For derivatives of the 1,3,4-oxathiazol-2-one (B8730521) and related 1,3,4-oxadiazole (B1194373) rings, SAR studies have revealed key structural features that influence their bioactivity.

The nature of the substituent at the 5-position of the heterocyclic ring plays a critical role in determining the potency and selectivity of these compounds. For instance, in a series of 1,3,4-oxadiazole derivatives, the presence of an N-aryl group with 2,4-dimethyl substitution showed more promising anticancer activity compared to those with a single methyl substitution. Furthermore, substitutions at the 5-position of the oxadiazole with 4-dimethoxyphenyl, 3,4-dimethoxyphenyl, and ethyl groups also demonstrated significant activity. The planarity of the 1,3,4-oxathiazol-2-one ring system is a notable feature, and it tends to favor co-planarity with aromatic substituents, which may enhance inter-ring π-conjugation. wikipedia.org

The electrophilic nature of the oxathiazol-2-one ring itself is a key determinant of its mechanism of action, often acting as a "warhead" for covalent inhibition of target proteins. researchgate.net The reactivity of this warhead can be modulated by the electronic properties of the substituent at the 5-position. While specific SAR studies on the 5-chloromethyl derivative are not extensively documented, the presence of an electron-withdrawing chloromethyl group is expected to influence the electrophilicity of the oxathiazolone ring and thereby its reactivity towards nucleophilic residues in biological targets.

Molecular Docking and Binding Mode Analysis with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For oxathiazolone and related oxadiazole derivatives, docking studies have provided valuable insights into their interactions with various biological targets.

These studies often reveal that the heterocyclic core can engage in various non-covalent interactions, such as hydrogen bonding and π–π stacking, with amino acid residues in the active site of a target protein. For example, docking studies of 1,3,4-oxadiazole derivatives as potential inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) have shown that these compounds can form strong complexes with the enzyme. researchgate.netrjptonline.org

In Vitro Screening and Mechanistic Elucidation of Bioactivity

Broad-Spectrum Bioactivity (e.g., antimicrobial, antifungal, anticancer)

Derivatives of 1,3,4-oxadiazole, a close structural analog of the 1,3,4-oxathiazol-2-one core, have demonstrated a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects.

Antimicrobial Activity: Several studies have reported the synthesis and antimicrobial evaluation of 1,3,4-oxadiazole derivatives. nih.govnih.govmdpi.com These compounds have shown activity against a variety of bacterial strains. The antimicrobial potential is often influenced by the substituents on the oxadiazole ring, with some derivatives showing comparable or even superior activity to standard antibiotics. nih.gov

Antifungal Activity: The antifungal potential of 1,3,4-oxadiazole derivatives has also been explored. nih.govmdpi.com These compounds have been tested against various fungal species, and some have exhibited significant growth inhibition.

Anticancer Activity: A significant body of research has focused on the anticancer properties of 1,3,4-oxadiazole and oxathiazolone derivatives. mdpi.com Oxathiazolones have been identified as selective inhibitors of the immunoproteasome, a target in cancer therapy. wikipedia.orgnih.gov The cytotoxic effects of these compounds have been evaluated against numerous cancer cell lines, with some derivatives showing potent activity. mdpi.com The mechanism of anticancer action is often linked to the inhibition of key cellular processes necessary for cancer cell proliferation and survival. mdpi.com

Enzyme Inhibition Studies

The 1,3,4-oxathiazol-2-one and related 1,3,4-oxadiazole scaffolds have been investigated as inhibitors of a variety of enzymes implicated in different diseases.

GSK-3β: Molecular docking studies have suggested that N-amidoalkylated derivatives of 2-amino-1,3,4-oxadiazole can act as potential inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), an enzyme involved in several pathological conditions, including Alzheimer's disease. researchgate.netrjptonline.org

DNA Gyrase: While direct inhibition by oxathiazolones is not well-documented, related heterocyclic structures are known to target DNA gyrase, an essential bacterial enzyme, suggesting a potential avenue for developing novel antibacterial agents.

Telomerase: The 1,3,4-oxadiazole ring has been identified as a promising scaffold for the development of telomerase inhibitors. nih.govtmrjournals.com Telomerase is an enzyme that is reactivated in the majority of cancer cells and plays a crucial role in their immortalization. Several 1,3,4-oxadiazole derivatives have shown significant telomerase inhibitory activity. nih.govtmrjournals.comsci-hub.ru

HDAC: Substituted 1,3,4-thiadiazole-based hydroxamic acids, which share a similar five-membered heterocyclic core, have been developed as potent inhibitors of histone deacetylases (HDACs). nih.govresearchgate.net HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression and are important targets in cancer therapy.

Thymidylate Synthase and Thymidine (B127349) Phosphorylase: The 1,3,4-oxadiazole moiety has been incorporated into molecules designed to inhibit thymidylate synthase and thymidine phosphorylase, two enzymes that are crucial for DNA synthesis and repair and are well-established targets for anticancer drugs. nih.govnih.govrjraap.commdpi.com

AChE: Derivatives of 1,3,4-oxadiazole have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease.

The following table summarizes the inhibitory activities of various 1,3,4-oxadiazole derivatives against different enzymes. It is important to note that these are not derivatives of 5-Chloromethyl-1,3,4-oxathiazol-2-one but are structurally related compounds.

Enzyme TargetCompound ClassKey FindingsReference
GSK-3βN-amidoalkylated 2-amino-1,3,4-oxadiazolesDocking studies suggest potential inhibitory activity. researchgate.netrjptonline.org
Telomerase2-chloropyridine derivatives with 1,3,4-oxadiazoleCompound 6o showed an IC50 of 2.3 ± 0.07 µM. sci-hub.ru
HDAC5-substitutedphenyl-1,3,4-thiadiazole-based hydroxamic acidsCompounds showed potent cytotoxicity and HDAC inhibition. nih.gov
Thymidine Phosphorylase1,3,4-oxadiazole-2-thione derivativesModerate inhibitory activity with IC50 values ranging from 38.24±1.28 to 258.43±0.43μM. nih.gov
AChE5-Aryl-1,3,4-oxadiazol-2-aminesModerate dual inhibition of AChE and BChE. nih.gov

Cellular Pathway Modulation

The biological effects of oxathiazolone and oxadiazole derivatives are a consequence of their ability to modulate various cellular pathways. As covalent inhibitors, oxathiazolones can irreversibly block the function of their target proteins, leading to a sustained downstream effect. researchgate.netnih.gov For example, the inhibition of the immunoproteasome by oxathiazolones can disrupt protein homeostasis in cancer cells, leading to apoptosis. nih.gov

The induction of reactive oxygen species (ROS) is another mechanism by which related heterocyclic compounds, such as oxathiazinane derivatives, can exert their anticancer and antibacterial effects. nih.gov The generation of high levels of ROS can lead to oxidative stress and subsequent cell death. nih.gov While the specific cellular pathways modulated by this compound have not been elucidated, it is plausible that it could act through similar mechanisms, including covalent modification of key signaling proteins or induction of cellular stress pathways.

Development of Oxathiazolone-Based Scaffolds for Chemical Biology Probes

The reactive nature of the oxathiazolone ring makes it an attractive scaffold for the development of chemical biology probes. researchgate.net These probes can be used to identify and study the function of new biological targets. By attaching a reporter tag, such as a biotin (B1667282) or a fluorescent dye, to an oxathiazolone derivative, researchers can use these molecules to covalently label their protein targets within a complex biological sample. Subsequent proteomic analysis can then be used to identify the labeled proteins, providing valuable information about the compound's mechanism of action and potential off-targets. chimia.ch

The development of such probes requires a careful balance between reactivity and selectivity. The probe should be reactive enough to form a covalent bond with its intended target but not so reactive that it non-specifically labels numerous other proteins. The substituent at the 5-position of the oxathiazolone ring can be modified to fine-tune this reactivity and to incorporate a linker for the attachment of a reporter tag. The 5-chloromethyl group of the title compound could potentially serve as a handle for further chemical modification to create such probes.

Advanced Applications in Chemical Research and Development

Role as Versatile Building Blocks in Complex Organic Synthesis

The utility of 5-Chloromethyl-1,3,4-oxathiazol-2-one as a versatile building block stems from the dual reactivity of its chloromethyl group and the heterocyclic core. The chloromethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the covalent attachment of the oxathiazolone moiety to a wide array of molecular scaffolds.

The carbon atom of the chloromethyl group is susceptible to attack by a diverse range of nucleophiles, including:

O-Nucleophiles: Alcohols and phenols can displace the chloride to form ether linkages.

N-Nucleophiles: Primary and secondary amines, azides, and other nitrogen-containing heterocycles can form new C-N bonds.

S-Nucleophiles: Thiols and thiophenols can react to generate thioethers.

C-Nucleophiles: Enolates, organometallic reagents, and cyanides can be used to form new C-C bonds, enabling chain extension and the construction of more complex carbon skeletons.

This reactivity is analogous to that of other chloromethylated aromatic and heterocyclic systems, which are widely used in the synthesis of complex organic molecules and polymers. derpharmachemica.comsid.ir The ability to introduce the 1,3,4-oxathiazol-2-one (B8730521) ring into larger structures via this reliable synthetic handle is a key feature of its versatility.

Furthermore, the 1,3,4-oxathiazol-2-one ring itself can act as a synthon, particularly for generating C=N-S functionalities. researchgate.net The combination of a stable, reactive handle (the chloromethyl group) with a latent reactive core (the oxathiazolone ring) makes this compound a bifunctional building block for diversity-oriented synthesis. nih.gov

Below is a table summarizing the potential synthetic transformations utilizing this compound.

Potential Reactions of this compound as a Building Block

Nucleophile Type Example Nucleophile Reagent Class Resulting Linkage Product Class
Oxygen Phenol (ArOH) Alcohols/Phenols -CH₂-O-Ar Aryl Ether
Nitrogen Aniline (B41778) (ArNH₂) Amines -CH₂-NH-Ar Secondary Amine
Sulfur Thiophenol (ArSH) Thiols -CH₂-S-Ar Thioether
Carbon Sodium Cyanide (NaCN) Cyanides -CH₂-CN Nitrile

Precursors for Novel Heterocyclic Compounds

Beyond its role in extending molecular frameworks, this compound is a potential precursor for synthesizing entirely new heterocyclic systems. This can be achieved through two primary strategies: modification of the side chain followed by cyclization, or transformation of the oxathiazolone ring itself.

In the first approach, the chloromethyl group can be substituted by a nucleophile that contains a second reactive site. Subsequent intramolecular reactions can then lead to the formation of a new ring fused or appended to the original oxathiazolone core. This strategy is a cornerstone of heterocyclic synthesis, allowing for the construction of complex polycyclic systems from simpler building blocks. eurekaselect.com

The second and more fundamental approach involves the chemical transformation of the 1,3,4-oxathiazol-2-one ring. Heterocyclic ring transformations are valuable reactions that can provide access to compounds that are otherwise difficult to synthesize. researchgate.net For instance, thermolysis of 1,3,4-oxathiazol-2-ones is known to generate nitrile and isothiocyanate derivatives, which are themselves highly valuable intermediates for the synthesis of other heterocycles like thiazoles, triazoles, and thiadiazoles. researchgate.net The presence of the chloromethyl group offers a handle for further functionalization either before or after the ring transformation, significantly broadening the scope of accessible novel heterocyclic structures.

Applications in Materials Science

The incorporation of heterocyclic moieties into polymers and materials is a well-established strategy for imparting desirable thermal, mechanical, photophysical, and electronic properties. rsc.orgdoi.org this compound represents a promising monomer or precursor for advanced materials.

Functional polymers containing heterocyclic units in their backbone or as pendant groups have applications ranging from high-performance plastics to organic electronics. acs.org The chloromethyl group on the oxathiazolone ring is particularly amenable to polymerization reactions.

One common strategy involves the chemical modification of the chloromethyl group into a polymerizable functional group, such as a styrenyl, acrylate, or vinyl ether moiety. The resulting monomer can then be subjected to standard polymerization techniques like free-radical polymerization. derpharmachemica.com Alternatively, the compound can be used directly in polycondensation reactions. For example, reaction with difunctional nucleophiles such as bisphenols or diamines would lead to polyesters or polyamides, respectively, with the oxathiazolone ring as a recurring pendant group along the polymer chain. Such modifications are known to influence polymer properties; for instance, incorporating bulky side groups can increase the glass transition temperature (Tg) of the resulting polymer. sid.irresearchgate.net The polymerization of related monomers like (chloromethyl)oxetanes has been shown to yield elastomeric homopolymers. caltech.edu

Many classes of heterocyclic compounds form the core of materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors. researchgate.net This is particularly true for 1,3,4-oxadiazole (B1194373) derivatives, which are structurally related to 1,3,4-oxathiazol-2-ones. Compounds based on 1,3,4-oxadiazole are renowned for their excellent electron-transporting and hole-blocking properties, as well as their strong fluorescence, often in the blue region of the spectrum. dntb.gov.uadaneshyari.comresearchgate.net

By analogy, the 1,3,4-oxathiazol-2-one ring is a candidate for similar applications. The replacement of a nitrogen atom in the oxadiazole ring with a sulfur atom is expected to significantly influence the molecule's electronic structure, including the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). jmaterenvironsci.com Sulfur-containing heterocycles are widely investigated as building blocks for luminogens in next-generation OLEDs, as the sulfur atom can modulate electron density and facilitate electron injection and transport. acs.orgresearchgate.netrsc.org The chloromethyl group provides a convenient point for attaching other electronically active groups (donors or acceptors) to tune the photophysical properties, such as the emission wavelength and quantum yield, making this compound a target for the synthesis of novel optoelectronic and fluorescent materials.

Coordination Chemistry with Transition Metals

Heterocyclic compounds are fundamental ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. researchgate.netmdpi.com The resulting metal complexes have applications in catalysis, materials science, and medicinal chemistry. The 1,3,4-oxathiazol-2-one ring system contains multiple heteroatoms—specifically, one nitrogen, one sulfur, and two oxygen atoms (one endocyclic, one exocyclic)—each with lone pairs of electrons that could potentially coordinate to a metal center.

The multifunctional donor sites within the molecule make it a potentially versatile ligand. edu.krd Coordination could occur through:

The pyridinic nitrogen atom (N-3).

The sulfur atom (S-4).

The exocyclic carbonyl oxygen atom.

The specific coordination mode would depend on the nature of the metal ion (following principles such as the Hard-Soft Acid-Base theory), the steric environment, and the reaction conditions. The coordination chemistry of related heterocycles like 1,3,4-oxadiazoles and thiazoles is well-documented. nih.govresearchgate.netnih.gov Oxadiazoles typically coordinate through one of their nitrogen atoms, while thiazoles can coordinate through either nitrogen or sulfur. The presence of both sulfur and nitrogen in the 1,3,4-oxathiazol-2-one ring could lead to chelation or the formation of bridging coordination polymers. researchgate.net The ability to functionalize the molecule at the chloromethyl position further allows for the introduction of additional donor groups to create multidentate ligands tailored for specific metal ions and applications.

Potential Coordination Modes of the 1,3,4-Oxathiazol-2-one Ring

Donor Atom(s) Coordination Mode Metal Preference (HSAB Theory) Potential Application
Nitrogen (N-3) Monodentate Borderline/Soft Metals (e.g., Ru(II), Pd(II)) Catalysis, Photoluminescent Materials
Sulfur (S-4) Monodentate Soft Metals (e.g., Ag(I), Hg(II)) Antimicrobial Agents, Sensors
N-3 and Carbonyl O Bidentate (Chelate) Hard/Borderline Metals (e.g., Cu(II), Zn(II)) Bioinorganic Chemistry, MOFs

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes and Catalytic Methods

The initial focus of future research would be the development and optimization of a reliable synthetic route to 5-Chloromethyl-1,3,4-oxathiazol-2-one. While the reaction of chloroacetamide with chlorocarbonylsulfenyl chloride is the most probable method, a systematic investigation into reaction conditions such as solvent, temperature, and base would be necessary to maximize yield and purity. Furthermore, the exploration of alternative, potentially more efficient or environmentally benign catalytic methods for the synthesis of the oxathiazolone ring could be a valuable endeavor.

Design and Synthesis of Advanced this compound Hybrid Molecules

Once a viable synthetic route is established, the chloromethyl group offers a reactive handle for further molecular elaboration. This functionality could be used to synthesize a variety of "hybrid molecules" by reacting this compound with other pharmacologically active scaffolds. Such molecules could exhibit synergistic or novel biological activities.

Deeper Mechanistic Insights into Nitrile Sulfide (B99878) Chemistry

A fundamental study of the thermal and photochemical decomposition of this compound would provide crucial insights into the generation and reactivity of chloroacetonitrile (B46850) sulfide. Mechanistic studies, potentially employing computational modeling, could elucidate the kinetics and thermodynamics of this process, as well as the regioselectivity of its cycloaddition reactions with various dipolarophiles.

Targeted Bioactivity Studies with Emphasis on Specific Biological Targets

Given that many heterocyclic compounds exhibit a wide range of biological activities, newly synthesized derivatives of this compound and its cycloaddition products should be screened for potential therapeutic applications. Targeted bioactivity studies against specific enzymes, receptors, or microbial strains could uncover promising lead compounds for drug discovery.

Integration of Computational and Experimental Approaches for Rational Design

A synergistic approach combining computational chemistry and experimental synthesis would be highly beneficial. Molecular modeling could be employed to predict the properties, reactivity, and potential biological activity of this compound and its derivatives. These theoretical predictions could then guide experimental efforts, leading to a more rational and efficient discovery process.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.